molecular formula C12H17NOS B5860414 N-isopropyl-3-(phenylthio)propanamide

N-isopropyl-3-(phenylthio)propanamide

Cat. No.: B5860414
M. Wt: 223.34 g/mol
InChI Key: DPPKXDYOKMQYRD-UHFFFAOYSA-N
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Description

N-Isopropyl-3-(phenylthio)propanamide is a thioether-containing amide derivative characterized by a phenylthio group (-SPh) attached to a propanamide backbone with an isopropyl substituent on the nitrogen. Thioether linkages are often employed in drug design to enhance resistance to oxidative degradation compared to ethers or esters .

Properties

IUPAC Name

3-phenylsulfanyl-N-propan-2-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NOS/c1-10(2)13-12(14)8-9-15-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPPKXDYOKMQYRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CCSC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs with Heterocyclic Substitutions

Compound: N-Isopropyl-3-[2-oxoquinolin-1(2H)-yl]propanamide (9c)

  • Molecular Formula : C₁₆H₂₀N₂O₂
  • Molecular Weight : 272.35 g/mol
  • Key Features: Substituent: 2-oxoquinoline group replaces the phenylthio moiety. Synthesis: Yields 56–67% via methods A and B . Spectroscopy:
  • ¹H NMR signals at δ 2.60 (CH₂CO) and 4.55 ppm (NCH₂) .
  • ¹³C NMR confirms carbonyl groups (C=O at δ 166.5 and 172.7 ppm) .

Fentanyl-Based Analogs with Piperidinyl Substituents

Compound : N-Isopropyl-3-(4-(N-phenylpropionamido)piperidin-1-yl)propanamide (Compound 5)

  • Molecular Features : Incorporates a piperidinyl group and phenylpropionamido moiety.
  • Pharmacology :
    • Toxicity : LC₅₀ (inhalation) = 2820 mg/m³, more toxic than analog 2 (LC₅₀ >8000 mg/m³) .
    • Analgesic Activity : Higher potency than fentanyl but with dose-dependent respiratory depression .

Fluorinated Thioether Analogs

Compound : 3-[(2-Fluorophenyl)thio]propanamide

  • Molecular Formula: C₉H₁₀FNOS
  • Molecular Weight : 199.25 g/mol .
  • Key Differences: Fluorine substitution at the phenyl ring’s ortho position enhances electronegativity and lipophilicity. Likely impacts metabolic stability and bioavailability compared to non-fluorinated analogs like the target compound.

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent Pharmacological/Toxicological Notes
N-Isopropyl-3-(phenylthio)propanamide Not provided Not provided Phenylthio (-SPh) Data not available in evidence
9c (Quinoline analog) C₁₆H₂₀N₂O₂ 272.35 2-Oxoquinoline Moderate synthesis yield (56–67%)
Compound 5 (Fentanyl analog) Not provided Not provided Piperidinyl, phenylpropionamido LC₅₀ = 2820 mg/m³; opioid activity
3-[(2-Fluorophenyl)thio]propanamide C₉H₁₀FNOS 199.25 2-Fluorophenylthio Enhanced lipophilicity (inferred)

Research Implications and Gaps

  • Structural-Activity Relationships (SAR): The phenylthio group in the target compound may confer distinct electronic and steric effects compared to quinoline or piperidinyl analogs, warranting further studies on receptor affinity and metabolic pathways.
  • Toxicity and Efficacy : While compound 5 (a fentanyl analog) demonstrates opioid-related toxicity, the target compound’s safety profile remains unexplored in the provided evidence.
  • Synthetic Feasibility : Yields for 9c (56–67%) suggest viable routes for N-alkyl propanamides, but optimization for the phenylthio derivative is unclear.

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